2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
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Overview
Description
2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is a synthetic organic compound characterized by the presence of difluorophenoxy and hydrazinecarbothioamide functional groups
Preparation Methods
The synthesis of 2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-difluorophenol, which is then reacted with propanoyl chloride to form 2-(2,4-difluorophenoxy)propanoyl chloride . This intermediate is subsequently reacted with N-ethylhydrazinecarbothioamide under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide can be compared with similar compounds such as:
2-(2,4-difluorophenyl)pyridine: This compound shares the difluorophenyl group but differs in its overall structure and applications.
2-(2,4-difluorophenoxy)propanoyl chloride: An intermediate in the synthesis of the target compound, it has different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2,4-difluorophenoxy)propanoylamino]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O2S/c1-3-15-12(20)17-16-11(18)7(2)19-10-5-4-8(13)6-9(10)14/h4-7H,3H2,1-2H3,(H,16,18)(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKIFFMVIFWPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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